

# Cross-Validation of Vorapaxar Results with Published Data: A Comparative Guide

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## Compound of Interest

Compound Name: Moppp  
CAS No.: 478243-09-3  
Cat. No.: B1237865

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This guide provides a detailed comparison of Vorapaxar's performance with published experimental and clinical data. Vorapaxar is a selective, orally active, and competitive antagonist of the Protease-Activated Receptor-1 (PAR-1), a key receptor in thrombin-mediated platelet activation.[1][2][3] By reversibly inhibiting PAR-1, Vorapaxar prevents thrombin from activating platelets, thereby reducing the risk of thrombotic cardiovascular events in patients with a history of myocardial infarction (MI) or peripheral artery disease (PAD).[4][5][6]

## Data Presentation

The following tables summarize key quantitative data from in vitro studies and major clinical trials, providing a clear comparison of Vorapaxar's potency and clinical efficacy.

Table 1: In Vitro Potency of Vorapaxar

Parameter	Value	Cell/System	Description
Ki	8.1 nM	Human Platelets	Dissociation constant for PAR-1, indicating high binding affinity.[2][3][7]
IC50	47 nM	Human Platelets	Concentration for 50% inhibition of thrombin-induced platelet aggregation.[3]
IC50	25 nM	Human Platelets	Concentration for 50% inhibition of thrombin receptor-activating peptide (TRAP)-induced platelet aggregation.[3]
IC50	64 nM	HEK293 Cells	Concentration for 50% inhibition of haTRAP-induced calcium mobilization.[7]

Table 2: Clinical Efficacy and Safety of Vorapaxar (TRA 2°P-TIMI 50 Trial)

Data from patients with a history of MI or PAD, without prior stroke or TIA.[8][9]

Endpoint	Vorapaxar + Standard Care (%)	Placebo + Standard Care (%)	Hazard Ratio (95% CI)	P-value
<b>Primary Efficacy Endpoint</b>				
CV Death, MI, or Stroke (at 3 years)	7.9	9.5	0.80 (0.73 - 0.89)	<0.001
CV Death, MI, Stroke, or Urgent Coronary Revascularization	10.1	11.8	0.83 (0.76 - 0.90)	<0.001
<b>Primary Safety Endpoint</b>				
GUSTO Moderate or Severe Bleeding	3.7	2.4	1.55 (1.30 - 1.86)	<0.001
Intracranial Hemorrhage (ICH)	0.6	0.4	-	0.10

## Experimental Protocols

A key experiment for evaluating Vorapaxar's efficacy is the platelet aggregation assay, which measures the ability of platelets to clump together in response to an agonist.

### Platelet Aggregation Assay (Light Transmission Aggregometry)

This method assesses platelet aggregation by measuring changes in light transmission through a suspension of platelets.

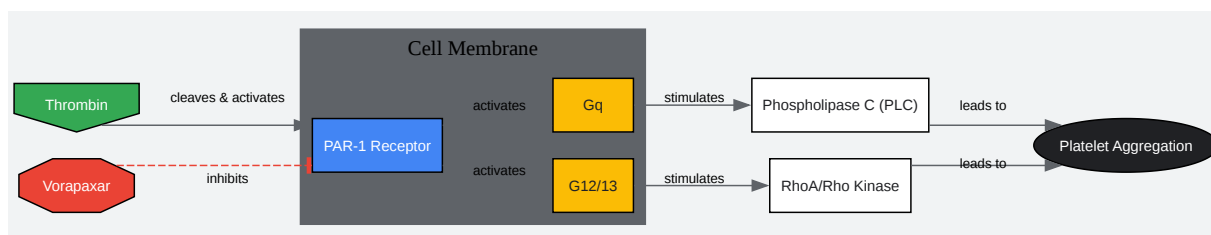
Objective: To determine the inhibitory effect of Vorapaxar on platelet aggregation induced by a PAR-1 agonist like Thrombin Receptor-Activating Peptide (TRAP).

Methodology:

- Blood Collection: Whole blood is collected from subjects into tubes containing 3.2% sodium citrate as an anticoagulant.
- Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the platelet-rich plasma from red and white blood cells. The supernatant (PRP) is carefully collected.
- Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a high speed (e.g., 2000 x g for 15 minutes) to pellet the remaining platelets and cells. The supernatant is collected as platelet-poor plasma (PPP), which is used as a reference (100% aggregation).
- Assay Procedure:
  - PRP is placed in a cuvette in a light transmission aggregometer (such as a PAP-8E) and warmed to 37°C.[\[10\]](#)
  - A baseline light transmission is established.
  - Vorapaxar or a vehicle control is added to the PRP and incubated for a specified time (e.g., 5-10 minutes).[\[10\]](#)
  - An agonist, such as TRAP or thrombin, is added to induce platelet aggregation.[\[11\]](#)[\[12\]](#)
  - The change in light transmission is recorded over time as platelets aggregate, allowing more light to pass through.
- Data Analysis: The maximum percentage of aggregation is calculated relative to the PPP reference. The inhibitory effect of Vorapaxar is determined by comparing the aggregation in the presence of the compound to the vehicle control.

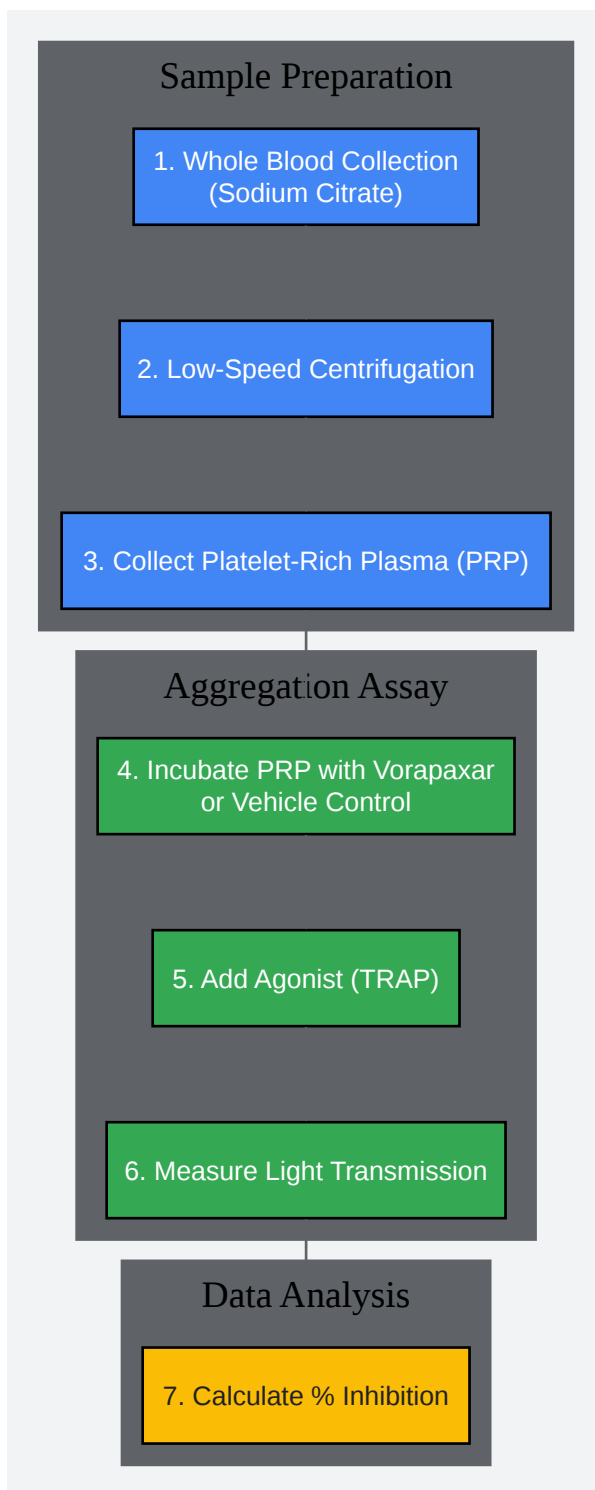
## Mandatory Visualization

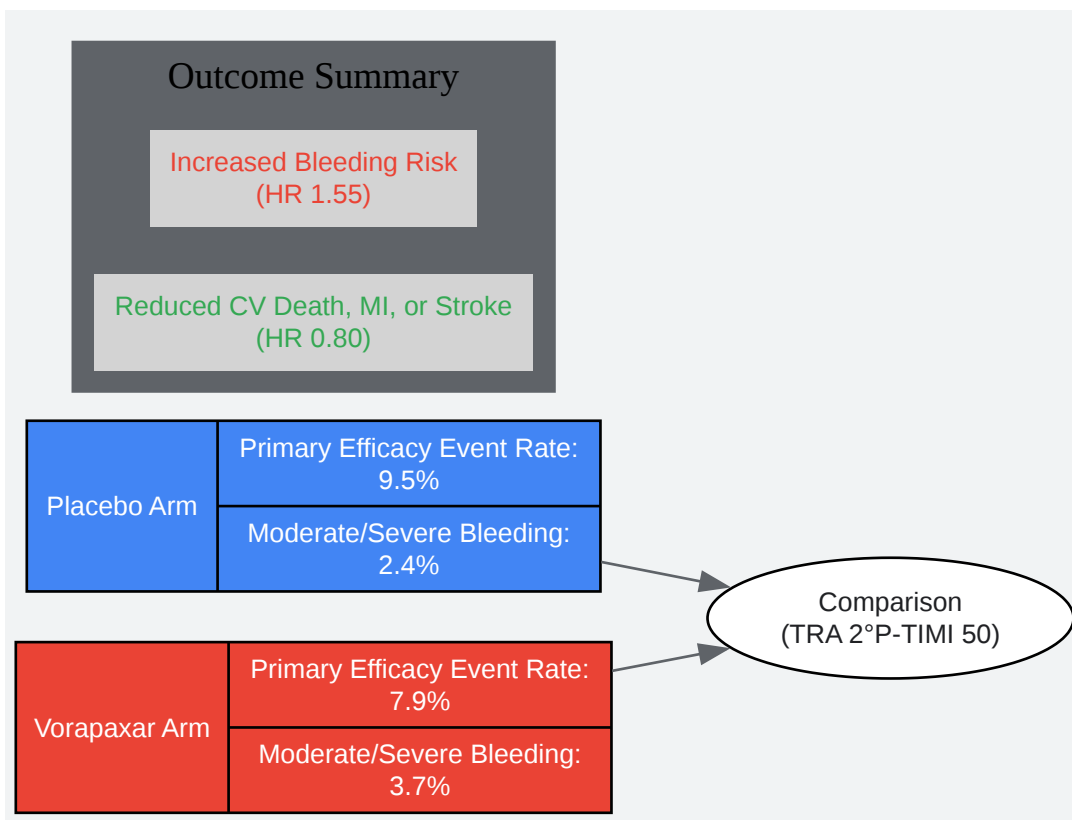
The following diagrams illustrate the PAR-1 signaling pathway, a typical experimental workflow, and a comparison of clinical outcomes.



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Caption: PAR-1 signaling pathway and Vorapaxar's mechanism of action.





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